

# A Technical Guide to the Discovery and Isolation of Partricin from *Streptomyces aureofaciens*

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## Compound of Interest

Compound Name: *Partricin*

Cat. No.: *B081090*

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## Abstract

**Partricin** is a polyene macrolide antibiotic complex with significant antifungal and antiprotozoal properties. Produced by the bacterium *Streptomyces aureofaciens*, this complex, primarily composed of **Partricin A** and **Partricin B**, represents a class of aromatic heptaene macrolides. Like other polyenes, its mechanism of action is centered on the disruption of fungal cell membranes through interaction with ergosterol. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Partricin**. It includes detailed experimental protocols, quantitative data on its physicochemical and biological properties, and visual representations of its mechanism of action and biosynthetic pathway to aid researchers and professionals in drug development.

## Introduction

**Partricin** is a member of the polyene macrolide family of antibiotics, a group of secondary metabolites known for their broad-spectrum antifungal activity. It is a complex of two major components, **Partricin A** and **Partricin B**, which are aromatic heptaene macrolides. The producing organism, *Streptomyces aureofaciens*, is a Gram-positive bacterium renowned for its ability to synthesize a wide array of bioactive compounds. The therapeutic potential of **Partricin** lies in its potent antifungal and antiprotozoal activities, although its clinical use has been hampered by toxicity, a common challenge with polyene macrolides. Research into derivatives,

such as the semi-synthetic methyl ester **Mepartricin**, has been undertaken to improve its therapeutic index.

## Physicochemical Properties

The **Partricin** complex is characterized by its polyene structure, which gives it distinct spectroscopic properties. Quantitative data for the individual components, **Partricin A** and **B**, are limited in publicly available literature. The following tables summarize the available computed data for **Partricin A** and comparative experimental data for the well-characterized polyene, Amphotericin B.

Table 1: Physicochemical Properties of **Partricin A**

Property	Value	Source
Molecular Formula	C <sub>59</sub> H <sub>86</sub> N <sub>2</sub> O <sub>19</sub>	PubChem
Molecular Weight	1127.3 g/mol	PubChem
IUPAC Name	(19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid	PubChem

| UV-VIS Absorption Maxima (in Methanol) | 360 nm, 378 nm, 401 nm [[1](#)] |

Table 2: Comparative Physicochemical Properties of Amphotericin B

Property	Value	Source
Molecular Formula	C <sub>47</sub> H <sub>73</sub> NO <sub>17</sub>	PubChem
Molecular Weight	924.1 g/mol	PubChem
Melting Point	>170 °C (decomposes)	-
Solubility in Water	Poor	-
Solubility in DMSO	~30 mg/mL	-

| Solubility in Methanol | Poor | - |

## Biological Activity

**Partricin** exhibits potent activity against a range of fungi and protozoa. Specific Minimum Inhibitory Concentration (MIC) values for **Partricin A** and **B** are not widely reported. The following table provides data on the activity of a **Partricin** derivative, SPA-S-753, against *Candida albicans*, and general MIC ranges for the related polyene, Amphotericin B, for comparative purposes.

Table 3: Antifungal and Antiprotozoal Activity

Compound	Organism	Activity Metric	Value	Source
SPA-S-753 (Partricin derivative)	<i>Candida albicans</i>	In vivo efficacy	Equivalent to <10-fold as potent as Amphotericin B	[2]
Amphotericin B	<i>Candida albicans</i>	MIC Range	0.06 - 1.0 µg/mL	[3]
Amphotericin B	<i>Aspergillus fumigatus</i>	MIC Range	0.5 - 2.0 µg/mL	-
Amphotericin B	<i>Leishmania donovani</i>	IC <sub>50</sub>	~0.1 µg/mL	-

| Amphotericin B | Trypanosoma cruzi | IC<sub>50</sub> | ~0.25 µg/mL | - |

## Experimental Protocols

### Fermentation of Streptomyces aureofaciens for Partricin Production

This protocol is a representative method for the fermentation of Streptomyces aureofaciens for the production of polyene antibiotics and may require optimization for maximal **Partricin** yield.

#### 4.1.1. Media Preparation

- Seed Medium (ISP2 Medium):
  - Yeast Extract: 4 g/L
  - Malt Extract: 10 g/L
  - Dextrose: 4 g/L
  - Adjust pH to 7.2 before autoclaving.
- Production Medium (Glycerol-Soybean Meal Broth):
  - Glycerol: 20 g/L
  - Soybean Meal: 15 g/L
  - Corn Steep Liquor: 5 g/L
  - CaCO<sub>3</sub>: 2 g/L
  - (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>: 2 g/L
  - KH<sub>2</sub>PO<sub>4</sub>: 1 g/L
  - Adjust pH to 7.0 before autoclaving.

#### 4.1.2. Fermentation Procedure

- **Inoculum Preparation:** Inoculate a loopful of *Streptomyces aureofaciens* spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.
- **Incubation of Seed Culture:** Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-220 rpm.
- **Inoculation of Production Medium:** Transfer the seed culture (5-10% v/v) to a 2 L baffled flask containing 500 mL of production medium.
- **Production Fermentation:** Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-220 rpm. Monitor the production of **Partricin** by taking samples periodically and analyzing them using HPLC.

## Extraction and Isolation of Partricin

This protocol is based on methods described in the literature for the extraction and purification of polyene macrolides.<sup>[1]</sup>

### 4.2.1. Extraction

- **Harvesting:** At the end of the fermentation, harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
- **Mycelial Extraction:** Resuspend the mycelial pellet in n-butanol (1:3 w/v). Adjust the pH of the suspension to 9.5-10.0 with 2M NaOH while stirring.
- **Stirring and Separation:** Stir the mixture for 4-6 hours at room temperature. Separate the butanol layer containing the **Partricin** by centrifugation or decantation.
- **Concentration:** Concentrate the butanol extract under reduced pressure at a temperature below 40°C to about 1/10th of its original volume.
- **Precipitation:** Add the concentrated butanol extract to an excess of acetone (1:5 v/v) with stirring to precipitate the crude **Partricin** complex.
- **Collection and Drying:** Collect the precipitate by filtration, wash with acetone and then diethyl ether, and dry under vacuum.

## Purification of Partricin A and B by HPLC

This protocol is adapted from a method for the purification of iso-**partricin** derivatives and may require optimization.<sup>[1]</sup>

### 4.3.1. Materials and Reagents

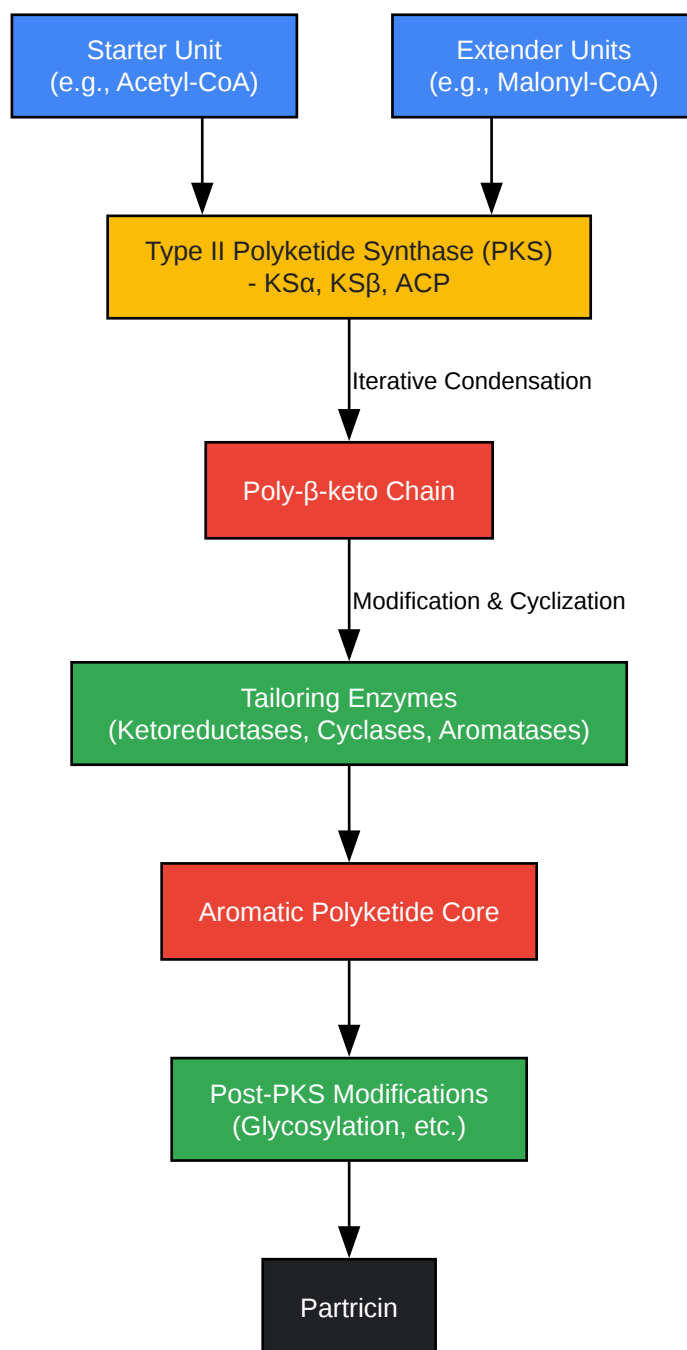
- Crude **Partricin** extract
- HPLC grade chloroform, methanol, and water
- Semi-preparative HPLC system with a UV detector
- Column: LiChrosorb Si60 (250 mm × 10 mm, 7 µm) or equivalent silica-based column

### 4.3.2. HPLC Procedure

- Sample Preparation: Dissolve the crude **Partricin** extract in the mobile phase to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm filter before injection.
- Mobile Phase: Prepare a mobile phase consisting of chloroform:methanol:water in a ratio of 5:0.4:0.035 (v/v/v).
- HPLC Conditions:
  - Flow Rate: 6.25 mL/min
  - Detection Wavelength: 401 nm
  - Injection Volume: 500 µL
  - Temperature: Ambient
- Fraction Collection: Collect the fractions corresponding to the peaks of **Partricin A** and **Partricin B** based on their retention times.
- Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified **Partricin** components.

## Mechanism of Action

The primary mechanism of action of **Partricin**, like other polyene macrolides, is the disruption of the fungal cell membrane integrity. This is achieved through a specific interaction with ergosterol, a major sterol component of fungal cell membranes.



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